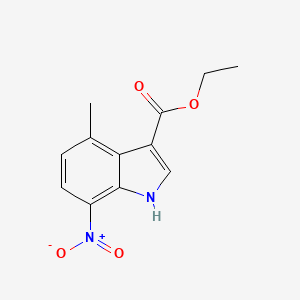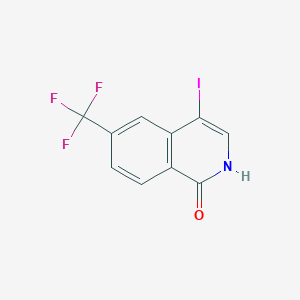
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is a chemical compound with the molecular formula C₁₀H₅F₃INO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structural features, which include an iodine atom and a trifluoromethyl group attached to the isoquinoline ring. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable isoquinoline precursor. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) under specific conditions. The hydroxyl group at the 1-position is usually introduced through a subsequent oxidation step.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)isoquinolin-1-ol.
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodoisoquinolin-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)isoquinolin-1-ol:
4-Bromo-6-(trifluoromethyl)isoquinolin-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and interactions.
Uniqueness
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H5F3INO |
|---|---|
Molekulargewicht |
339.05 g/mol |
IUPAC-Name |
4-iodo-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)5-1-2-6-7(3-5)8(14)4-15-9(6)16/h1-4H,(H,15,16) |
InChI-Schlüssel |
HATONOYPJIFUQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


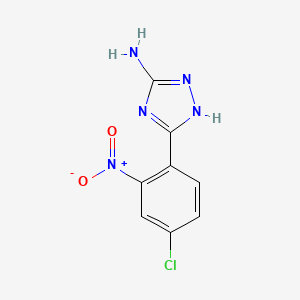
![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)
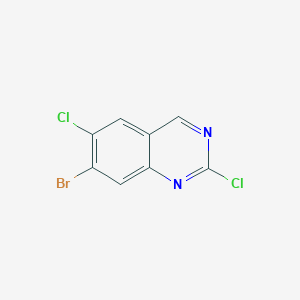

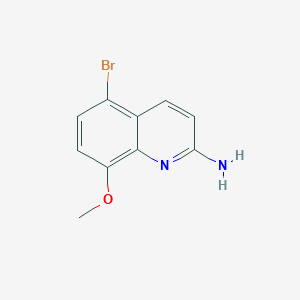
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
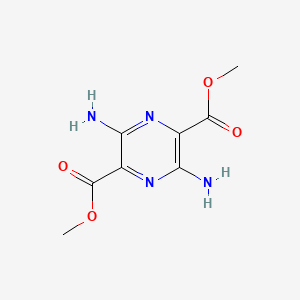
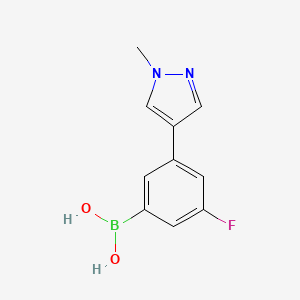
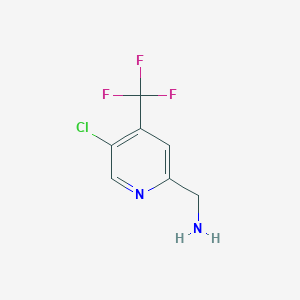
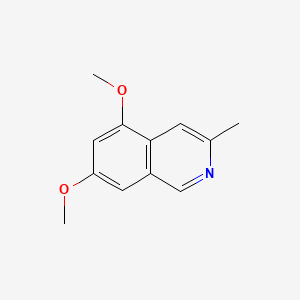
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)
